4-(difluoromethyl)-1,3-thiazol-2-amine
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Overview
Description
4-(Difluoromethyl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group (CF₂H) in this compound imparts unique chemical and physical properties, making it of significant interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1,3-thiazol-2-amine typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of thiazole derivatives with difluoromethylating agents such as ClCF₂H. This reaction is often carried out under mild conditions using a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
4-(Difluoromethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its presence in drug candidates.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming hydrogen bonds and increasing lipophilicity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)-1,3-thiazol-2-amine: Contains a trifluoromethyl group (CF₃) instead of a difluoromethyl group.
4-(Methyl)-1,3-thiazol-2-amine: Contains a methyl group (CH₃) instead of a difluoromethyl group.
4-(Chloromethyl)-1,3-thiazol-2-amine: Contains a chloromethyl group (CH₂Cl) instead of a difluoromethyl group.
Uniqueness: The presence of the difluoromethyl group in 4-(difluoromethyl)-1,3-thiazol-2-amine imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and the ability to form strong hydrogen bonds. These properties make it distinct from similar compounds and valuable in various applications .
Properties
IUPAC Name |
4-(difluoromethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2S/c5-3(6)2-1-9-4(7)8-2/h1,3H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBXYRIXXPDVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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